molecular formula C20H16Br2O4 B11087447 3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one

3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one

Cat. No.: B11087447
M. Wt: 480.1 g/mol
InChI Key: RBORSJQUIAOABA-UHFFFAOYSA-N
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Description

3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE is a complex organic compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and acetyl groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE is unique due to its chromanone core, which imparts distinct biological activities and chemical reactivity. The combination of acetyl, bromo, and bromophenyl substituents further enhances its potential for diverse applications in scientific research and industrial processes.

Properties

IUPAC Name

3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2O4/c1-10(19(24)12-3-5-13(21)6-4-12)17-15-9-14(22)7-8-16(15)26-20(25)18(17)11(2)23/h3-10,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBORSJQUIAOABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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